Tert-butyl 4-bromophenethyl(ethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUVXYTDMJGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of tert-Butyl 4-bromophenethyl(ethyl)carbamate: A Bifunctional Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. tert-Butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) is a highly versatile, orthogonally protected scaffold. It features an electrophilic aryl bromide poised for transition-metal-catalyzed cross-coupling, and a latent, nucleophilic secondary ethylamine protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven experimental workflows, specifically tailored for researchers designing G-protein-coupled receptor (GPCR) ligands and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Profiling
Understanding the baseline physical and chemical parameters of this scaffold is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification.
| Property | Value |
| Chemical Name | tert-butyl 4-bromophenethyl(ethyl)carbamate |
| CAS Number | 2386114-04-9 |
| Molecular Formula | C15H22BrNO2 |
| Molecular Weight | 328.25 g/mol |
| LogP (Predicted) | ~4.23 |
| Physical State | Viscous Oil (at 20°C) |
| Storage Temperature | 2–8°C (Refrigerated to prevent Boc degradation) |
| SMILES | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C |
| H-Bond Donors / Acceptors | 0 / 2 |
Data synthesized from standard commercial chemical specifications [4].
Structural Analysis & Reactivity Hubs
The architectural brilliance of this molecule lies in its orthogonal reactivity. The two primary functional hubs can be manipulated independently without cross-interference, a fundamental requirement for complex multistep syntheses.
-
The Aryl Bromide Hub: The para-bromo substitution on the aromatic ring hits the thermodynamic "sweet spot" for oxidative addition by Palladium(0) species. It is significantly more reactive than aryl chlorides, yet more atom-economical and stable than aryl iodides. This makes it an ideal substrate for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-couplings.
-
The Boc-Protected Amine Hub: The secondary amine is functionalized with an ethyl group, which provides critical lipophilicity and steric bulk often required for deep-pocket GPCR binding. The Boc group shields the nitrogen lone pair, preventing it from poisoning palladium catalysts or acting as an unintended nucleophile during cross-coupling. It is completely stable to the basic conditions of cross-coupling but rapidly cleaves under acidic conditions.
Figure 1: Orthogonal reactivity map of tert-butyl 4-bromophenethyl(ethyl)carbamate.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and the physical indicators of reaction success.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the aryl bromide to build extended biaryl systems, a common motif in drug discovery.
Reagents:
-
tert-Butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
System Degassing: Dissolve the scaffold and boronic acid in the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes, halting the catalytic cycle.
-
Catalyst & Base Addition: Add K₂CO₃ and Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a cis geometry on the palladium center, accelerating reductive elimination. The aqueous K₂CO₃ is critical for transmetalation; it converts the boronic acid into an electron-rich, nucleophilic boronate complex [2].
-
Thermal Activation: Heat the mixture to 80°C under Argon for 4–6 hours. Safety Note: Monitor the internal temperature carefully. The coupling of electron-deficient aryl bromides can trigger rapid exothermic events; controlled heating mitigates thermal runaway risks [2].
-
Self-Validating Workup: Cool to room temperature and dilute with Ethyl Acetate and water. The organic layer should turn dark (indicating partitioned palladium residues). Filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc). The retention of the Boc group is confirmed by a strong singlet at ~1.4 ppm in the ¹H-NMR spectrum.
Protocol B: Acid-Mediated Boc Deprotection
Once the aromatic core is functionalized, the secondary amine must be liberated for subsequent amidation or target binding.
Reagents:
-
Coupled Carbamate Intermediate (1.0 eq)
-
Trifluoroacetic Acid (TFA) (20% v/v)
-
Dichloromethane (DCM) (80% v/v)
-
Triisopropylsilane (TIPS) (0.1 eq)
Step-by-Step Methodology:
-
Solvation & Scavenging: Dissolve the intermediate in DCM and add TIPS. Causality: DCM ensures complete solvation of the lipophilic substrate. TIPS acts as a sacrificial hydride donor. During acidolysis, the Boc group releases a highly electrophilic tert-butyl cation. TIPS quenches this cation into isobutane, preventing irreversible Friedel-Crafts alkylation of the electron-rich aromatic ring [3].
-
Acidolysis: Cool the mixture to 0°C and add TFA dropwise. Stir for 10 minutes, then warm to room temperature for 2 hours. Causality: TFA provides the protonation necessary to break the carbamate C-O bond, leading to decarboxylation (CO₂ release).
-
Self-Validating Monitoring: Monitor via TLC. The starting material (UV-active, high Rf) will disappear, replaced by a baseline spot (the protonated amine salt).
-
Neutralization Workup: Concentrate the mixture in vacuo to remove volatile TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃. Self-Validation: Vigorous CO₂ bubbling will occur. The cessation of bubbling physically validates that all residual TFA has been neutralized, ensuring the amine is fully free-based before extraction.
Applications in Drug Discovery
GPCR Ligand Design
The phenethylamine core is a "privileged pharmacophore" in neuropharmacology. Endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic drugs like amphetamines, rely on this exact structural backbone to interface with GPCRs[1]. By utilizing tert-butyl 4-bromophenethyl(ethyl)carbamate, medicinal chemists can rapidly generate libraries of substituted phenethylamines. The N-ethyl substitution specifically enhances binding affinity at certain α- and β-adrenergic receptors by occupying hydrophobic auxiliary pockets within the receptor's transmembrane domains.
Figure 2: Downstream GPCR signaling pathway modulated by phenethylamine derivatives.
PROTAC Linker Integration
In targeted protein degradation, the spatial orientation between the target-binding ligand and the E3 ligase ligand is paramount. The rigid aromatic ring of the 4-bromophenethyl scaffold, combined with the flexible ethylamine chain, provides an excellent vector for PROTAC linker attachment. The aryl bromide can be coupled directly to a target-protein binder, while the deprotected amine serves as the attachment point for PEGylated or alkyl linkers leading to Cereblon or VHL ligands.
References
Tert-butyl 4-bromophenethyl(ethyl)carbamate CAS number and identifiers
Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS 2386114-04-9): A Comprehensive Technical Guide for Medicinal Chemistry
Executive Summary
In modern medicinal chemistry and targeted drug development, the design of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks. Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS 2386114-04-9) is a highly specialized, orthogonally protected intermediate. Featuring both a reactive aryl bromide handle and a chemically stable, Boc-protected secondary amine, this molecule serves as a critical linchpin for synthesizing phenethylamine derivatives, G-protein-coupled receptor (GPCR) ligands, and targeted protein degraders (PROTACs).
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing a deep dive into the physicochemical properties, mechanistic utility, and self-validating experimental workflows required to leverage this compound effectively in the laboratory.
Physicochemical & Structural Properties
To ensure rigorous tracking and analytical verification in your inventory, the core identifiers and quantitative data for this compound are summarized below[1],.
| Property | Value |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |
| CAS Number | 2386114-04-9 |
| Molecular Formula | C15H22BrNO2 |
| Molecular Weight | 328.25 g/mol |
| Canonical SMILES | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C |
| InChIKey | CFBUVXYTDMJGSL-UHFFFAOYSA-N |
| MDL Number | MFCD30741899 |
| Physical Form | Viscous Oil (at standard temperature and pressure) |
Strategic Utility in Medicinal Chemistry: Causality & Mechanism
The architectural brilliance of CAS 2386114-04-9 lies in its dual-reactivity profile, which allows for sequential, highly controlled synthetic modifications.
-
The Aryl Bromide Handle: Aryl bromides are privileged substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromide acts as an excellent leaving group during the oxidative addition of Pd(0), enabling the formation of robust C-C or C-N bonds[2].
-
The Boc-Protected Ethylamine: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection[3]. By masking the secondary amine, the Boc group prevents the nitrogen lone pair from poisoning the palladium catalyst or undergoing unwanted competitive N-arylation during cross-coupling. Furthermore, the Boc group is highly stable under the basic conditions required for Suzuki couplings but can be cleanly cleaved under mild acidic conditions later in the synthesis[4].
Validated Experimental Protocols
The following protocols have been engineered as self-validating systems, ensuring that each transformation can be analytically confirmed before proceeding to the next step.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the C-C bond formation utilizing the aryl bromide handle.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine CAS 2386114-04-9 (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv)[2].
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%). Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition and prevents catalyst deactivation.
-
Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (10:1). Degas the mixture by sparging with argon for 15 minutes. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the SPhos ligand. Water is critical as it dissolves the K₃PO₄ base, facilitating the formation of the reactive boronate complex required for transmetalation[2].
-
Heating: Stir the reaction at 80°C for 12–16 hours under argon.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z 328) disappears, replaced by the [M+H]⁺ peak of the coupled product.
Protocol 2: Acidic Boc-Deprotection
Once the carbon framework is constructed, the amine must be unmasked for downstream amidation or alkylation.
Methodology:
-
Preparation: Dissolve the Boc-protected intermediate (from Protocol 1) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0°C in an ice bath. Causality: Cooling mitigates the exothermic protonation of the carbamate[4].
-
Acid Addition: Dropwise, add Trifluoroacetic acid (TFA) until a 1:1 (v/v) ratio of DCM:TFA is reached. Causality: TFA protonates the carbamate carbonyl, initiating the expulsion of a stable tert-butyl cation and a carbamic acid intermediate that rapidly decarboxylates into CO₂ and the free amine[4],[3].
-
Scavenging (Optional but Recommended): Add 2 equivalents of triisopropylsilane (TIPS). Causality: TIPS acts as a nucleophilic scavenger to trap the highly reactive tert-butyl cation, preventing it from alkylating electron-rich aromatic rings in your newly coupled molecule[3].
-
Reaction & Concentration: Remove the ice bath, stir at room temperature for 2 hours, and concentrate in vacuo.
-
Validation Checkpoint: Perform ¹H NMR analysis. Successful deprotection is definitively confirmed by the complete disappearance of the intense 9H singlet at ~1.4 ppm (the tert-butyl group).
Visualizing the Synthetic Workflow
Figure 1: Synthetic workflow utilizing CAS 2386114-04-9 as a bifunctional building block.
Analytical Validation & Quality Control
To maintain scientific integrity, every batch of CAS 2386114-04-9 should be subjected to quality control upon receipt. The presence of the bromine isotope pattern (~1:1 ratio of M and M+2 peaks in mass spectrometry) is the primary diagnostic signature of the intact starting material. Furthermore, HPLC purity should ideally exceed 97% to prevent trace impurities from poisoning sensitive palladium catalytic cycles in downstream applications.
References
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. URL: [Link]
Sources
Solubility of Tert-butyl 4-bromophenethyl(ethyl)carbamate in Organic Solvents: A Technical Guide
Executive Summary
Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) is a highly specialized, sterically hindered pharmaceutical building block[1]. Frequently utilized in complex API (Active Pharmaceutical Ingredient) synthesis, its structure is primed for downstream palladium-catalyzed cross-coupling and selective amine deprotection. However, its extreme lipophilicity and lack of hydrogen-bond donors present unique solvation challenges. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility profile of this compound, empowering researchers to optimize reaction conditions, purification workflows, and analytical assays.
Structural Causality & Physicochemical Profiling
To accurately predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture (Molecular Formula: C15H22BrNO2, MW: 328.25 g/mol )[2]. The solubility profile is dictated by three primary structural features:
-
The 4-Bromophenethyl Core: The presence of the heavy, highly polarizable bromine atom attached to an aromatic ring drives the compound's calculated LogP to approximately 4.23[3]. This core facilitates strong dispersion forces and π−π stacking interactions but offers minimal dipole-dipole engagement.
-
The Tertiary Carbamate Linkage: Unlike primary or secondary Boc-protected amines, the nitrogen in this molecule is fully substituted—bonded to an ethyl group, the phenethyl group, and the Boc group. This eliminates the N-H hydrogen bond donor entirely. The absence of this H-bond donor severely restricts its solubility in water and highly polar protic solvents[4].
-
The Boc (tert-butoxycarbonyl) Group: The bulky tert-butyl moiety creates a massive hydrophobic shield around the carbamate dipole. This steric hindrance heavily favors dissolution in non-polar to polar aprotic solvents where cavity-formation energy in the solvent is low[4].
Thermodynamic Solubility Profile in Organic Solvents
Based on the physicochemical profiling of structurally analogous Boc-protected halophenethylamines[5], the following table summarizes the solubility behavior of Tert-butyl 4-bromophenethyl(ethyl)carbamate across various solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Halogenated / Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High (>100 mg/mL) | The dielectric constant of DCM ( ϵ≈8.9 ) perfectly aligns with the moderate dipole of the carbamate carbonyl. These solvents effectively solvate the bulky hydrophobic regions without relying on H-bond donation[4]. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High (50 - 100 mg/mL) | Toluene provides excellent π−π stacking interactions with the 4-bromophenyl ring, though it lacks the dipole interaction needed to fully solvate the carbamate core. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate (10 - 50 mg/mL) | While alcohols can donate H-bonds to the carbamate carbonyl oxygen, the massive hydrophobic bulk (LogP ~4.23) resists protic solvation, leading to limited solubility[3]. |
| Highly Non-Polar / Aqueous | Hexanes, Heptane, Water | Insoluble (<1 mg/mL) | Aliphatics like hexanes are too non-polar to interact with the carbamate dipole. Water is entirely excluded due to the lack of N-H donors and the high lipophilicity of the tert-butyl and bromophenyl groups. |
Self-Validating Experimental Protocol: Thermodynamic Solubility Assay
To establish precise solubility limits for process chemistry, a thermodynamic shake-flask method coupled with HPLC-UV is required. The 4-bromophenyl group acts as an excellent UV chromophore ( λmax≈220−254 nm)[5], allowing for highly accurate quantification without the need for LC-MS.
Objective: Determine the absolute thermodynamic solubility in target reaction solvents (e.g., THF, DCM).
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess of solid Tert-butyl 4-bromophenethyl(ethyl)carbamate (e.g., 200 mg) to a 2 mL glass HPLC vial. Add 1.0 mL of the target solvent (e.g., THF).
-
Thermodynamic Equilibration: Cap the vial securely and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Expert Insight: A 48-hour window is critical. Shorter durations measure kinetic dissolution rates, which can yield false-low solubility values for highly crystalline, sterically hindered solids.
-
Phase Separation (Self-Validating Step): Centrifuge the vial at 10,000 RPM for 10 minutes to pellet undissolved solids. Carefully draw 0.5 mL of the supernatant and pass it through a 0.22 µm syringe filter.
-
Critical Material Choice: You must use PTFE (Polytetrafluoroethylene) filters. PTFE is chemically inert to aggressive polar aprotic solvents like THF and DCM. Using Nylon or PES filters will result in polymer degradation, introducing extractable contaminants that will co-elute and ruin the HPLC-UV chromatogram.
-
-
Dilution and HPLC-UV Quantification: Dilute the filtered aliquot by a factor of 1:100 in the mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify against a pre-established 5-point standard curve.
Downstream Applications & Workflow Integration
Understanding the solubility of this compound directly dictates the success of subsequent synthetic transformations:
-
Boc Deprotection: The removal of the Boc group is typically achieved using Trifluoroacetic Acid (TFA)[4]. Because the compound is highly soluble in DCM, a standard solution of 20-50% TFA in DCM is the optimal environment for this cleavage, yielding the secondary amine.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. The compound's high solubility in THF and Toluene makes these the solvents of choice, as they are fully compatible with common Pd(0) and Pd(II) precatalysts.
Workflow Visualization
Workflow from solubility screening to downstream synthetic applications.
References
-
Title: p-Bromophenethylamine | C8H10BrN | CID 533915 (Structural Analog Data) Source: PubChem (National Institutes of Health) URL: [Link]
Sources
Synthesizing Complexity: The Role of Tert-butyl 4-bromophenethyl(ethyl)carbamate in Modern Drug Discovery
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and modular drug design, the selection of bifunctional building blocks dictates the synthetic tractability and pharmacokinetic viability of the final therapeutic. Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) has emerged as a highly versatile, orthogonally protected intermediate[1]. Featuring a reactive aryl bromide handle and a sterically shielded, Boc-protected secondary amine, this molecule serves as a foundational scaffold for synthesizing rigidified PROTAC (Proteolysis Targeting Chimera) linkers, molecular glues, and targeted covalent inhibitors.
This whitepaper provides an in-depth technical analysis of its cheminformatic profile, mechanistic utility in cross-coupling space, and field-proven experimental workflows for its functionalization.
Cheminformatic Profiling & Physicochemical Data
Accurate cheminformatic tracking is critical for computational drug design and intellectual property mapping. The inclusion of the ethyl group on the amine nitrogen subtly increases the lipophilicity (LogP) and alters the topological polar surface area (TPSA) compared to its des-ethyl analog, which can significantly impact cellular permeability in fully assembled PROTACs[2].
| Property | Value |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |
| CAS Number | 2386114-04-9[1] |
| MDL Number | MFCD30741899[2] |
| Molecular Formula | C15H22BrNO2[1] |
| Molecular Weight | 328.25 g/mol [2] |
| SMILES String | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C[2] |
| InChIKey | CFBUVXYTDMJGSL-UHFFFAOYSA-N[2] |
| Calculated LogP | ~4.23[2] |
| Fraction sp3 (Fsp3) | 0.533[2] |
Structural Causality & Mechanistic Utility
The architectural brilliance of Tert-butyl 4-bromophenethyl(ethyl)carbamate lies in its orthogonal reactivity. In complex molecule synthesis, the ability to functionalize one site without disturbing another is paramount.
The Aryl Bromide Handle (sp² Carbon)
The 4-bromophenyl moiety is a classic electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
-
Causality of Halogen Choice: Bromides offer the optimal thermodynamic balance. They undergo oxidative addition by Pd(0) species significantly faster than aryl chlorides, yet are far more stable and cost-effective than aryl iodides[3]. The para-substitution ensures minimal steric hindrance during the transmetalation step of the catalytic cycle.
The Boc-Protected Ethylamine (sp³ Nitrogen)
-
Causality of Protection: The tert-butyloxycarbonyl (Boc) group provides immense steric shielding and electron withdrawal, rendering the nitrogen lone pair unreactive. This prevents the amine from poisoning the palladium catalyst or participating in unwanted side reactions during harsh cross-coupling conditions.
-
Conformational Rigidity: The ethyl substituent restricts the conformational flexibility of the resulting linker. In PROTAC design, overly flexible linkers (like long PEG chains) can lead to a high entropic penalty upon binding or induce an unproductive "hook effect" where binary complexes outcompete the desired ternary complex[4]. The rigidified ethylamine vector helps lock the PROTAC into a productive conformation.
Caption: Logical flow of orthogonal functionalization for modular drug assembly.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationales for reagent selection and in-process controls to verify reaction success prior to proceeding.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Warhead Attachment)
This protocol details the coupling of the aryl bromide with a target-specific boronic acid.
Reagents:
-
Tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)[3]
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with the bromide, boronic acid, and K₂CO₃.
-
Causality: K₂CO₃ is chosen as the base because it facilitates the formation of the reactive boronate complex required for transmetalation without hydrolyzing the Boc group.
-
-
Degassing: Add the solvent mixture and degas via three freeze-pump-thaw cycles.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive flow of argon.
-
Causality: The bidentate dppf ligand enforces a wide bite angle, which accelerates the final reductive elimination step, driving the catalytic cycle forward and minimizing homocoupling byproducts.
-
-
Heating & Monitoring: Heat the reaction to 90°C. Monitor via LC-MS. The reaction is self-validating when the mass peak of the starting bromide (m/z 328) disappears and the product mass appears.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄ and purify via flash chromatography.
Protocol 2: Boc Deprotection and Amidation (E3 Ligase Attachment)
Once the warhead is attached, the amine must be unmasked to attach the E3 ligase recruiting ligand (e.g., a thalidomide or VHL derivative)[4].
Step-by-Step Methodology:
-
Deprotection: Dissolve the intermediate in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
-
Causality: The acidic environment protonates the carbamate oxygen. This triggers a fragmentation that expels a tert-butyl cation and CO₂ gas. The irreversible evolution of CO₂ entropically drives the reaction to completion.
-
-
Validation: Monitor by TLC (Ninhydrin stain). The appearance of a dark purple/pink spot confirms the presence of the free secondary amine.
-
Neutralization: Concentrate the reaction under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Causality: The amine must be completely free-based; residual TFA salts will severely hinder the subsequent nucleophilic attack during amidation.
-
-
Amidation: To the free amine (1.0 eq), add the E3 ligase ligand-carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at room temperature for 2 hours.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to mop up the protons generated during the coupling, ensuring the amine remains nucleophilic.
-
Caption: Step-by-step experimental workflow for assembling a PROTAC using the building block.
References
-
Fluorochem Product Catalog. "tert-Butyl 4-Bromophenethyl(ethyl)carbamate - Fluorochem." Fluorochem UK. Available at:[2]
-
Sigma-Aldrich Product Catalog. "tert-Butyl 4-bromophenethyl(ethyl)carbamate | 2386114-04-9." Merck KGaA / Sigma-Aldrich. Available at:[1]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy (via PMC). Available at:[4]
-
Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." RSC Publishing. Available at:
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[3]
Sources
Thermophysical Profiling of tert-Butyl 4-bromophenethyl(ethyl)carbamate: Melting Point, Boiling Point, and Thermal Stability Guidelines
Executive Summary
In modern pharmaceutical synthesis, tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) serves as a highly versatile, bifunctional building block. Featuring an aryl bromide for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and an N-Boc protected secondary amine, it is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs).
However, its unique structural features impart challenging thermophysical properties. This whitepaper provides an in-depth mechanistic analysis of its sub-ambient melting point and elevated boiling point, delivering self-validating protocols for physical property determination while avoiding catastrophic thermal degradation.
Chemical Identity & Structural Causality
Before measuring thermophysical properties, one must understand the structural causality dictating the molecule's physical state. According to and, the compound exists as a viscous oil at standard temperature and pressure (STP), necessitating refrigerated storage.
Table 1: Core Physicochemical Properties
| Parameter | Specification / Value |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |
| CAS Number | 2386114-04-9 |
| Molecular Formula | C₁₅H₂₂BrNO₂ |
| Molecular Weight | 328.25 g/mol |
| Physical State (20°C) | Viscous Oil |
| LogP | 4.229 |
| Recommended Storage | 2–8°C (Refrigerated) |
Causality of the Liquid State (Melting Point < 20°C): Why does a molecule with a substantial molecular weight of 328.25 g/mol fail to crystallize at room temperature? The parent amine (4-bromophenethylamine) contains a primary amine capable of forming a rigid crystal lattice via intermolecular hydrogen bonding. However, dual functionalization—N-ethylation and N-Boc protection—completely eliminates all hydrogen bond donors. Furthermore, the bulky tert-butyl group and the conformational flexibility of the ethyl chain create immense steric hindrance. This prevents close molecular packing, depressing the melting point significantly below ambient conditions.
Thermophysical Properties: Melting Point Dynamics
Because the compound is an oil at room temperature, traditional capillary melting point apparatuses are useless. To determine its exact sub-ambient melting point (Tm) or glass transition temperature (Tg), Differential Scanning Calorimetry (DSC) equipped with a Liquid Nitrogen Cooling Accessory (LNCA) is required.
DSC Experimental Workflow
Caption: Step-by-step workflow for sub-ambient DSC melting point determination.
Protocol 1: Sub-Ambient DSC (Self-Validating System)
As outlined by thermal analysis standards in the , the following protocol ensures high-fidelity data collection:
-
Sample Preparation: Weigh exactly 1.0 to 3.0 mg of the oil into an aluminum DSC pan.
-
Causality: A minimal sample mass reduces thermal lag, ensuring the sample temperature perfectly mirrors the sensor temperature. Seal the pan hermetically to prevent atmospheric moisture condensation during the cooling phase, which would create a false endothermic peak near 0°C (ice melting).
-
-
Cryogenic Cooling: Purge the furnace with ultra-dry nitrogen gas (50 mL/min) and cool the system to -80°C using the LNCA.
-
Isothermal Hold & Validation: Hold the temperature at -80°C for 5 minutes.
-
Self-Validating Check: Monitor the heat flow baseline. The baseline must remain perfectly flat (Δq = 0) for a minimum of 2 minutes. A drifting baseline indicates thermal inequilibrium; do not initiate the heating ramp until stabilization is achieved.
-
-
Controlled Heating: Ramp the temperature at a precise rate of 10°C/min from -80°C to 50°C.
-
Thermogram Analysis: Identify the primary endothermic peak. The extrapolated onset temperature of this peak represents the true melting point of the compound.
Boiling Point Dynamics & Thermal Degradation
Estimating the atmospheric boiling point of tert-butyl 4-bromophenethyl(ethyl)carbamate using group contribution methods yields a theoretical value exceeding 350°C. This is driven by its high molecular weight and the strong dipole-dipole interactions of the carbamate moiety.
The Thermal Degradation Problem: Attempting to reach this boiling point at atmospheric pressure will result in catastrophic thermal degradation. As extensively documented in, the N-Boc group is thermally labile. At temperatures approaching 150–180°C, the molecule undergoes a concerted, six-membered transition state fragmentation.
Mechanistic Pathway: Thermal Deprotection
Caption: Thermal degradation pathway of the N-Boc group at elevated temperatures (>150°C).
To safely determine the boiling point and purify the compound, high-vacuum distillation is mandatory. By reducing the ambient pressure to < 0.1 Torr, the boiling point is artificially lowered to a safe regime (estimated 120–140°C), well below the thermal degradation threshold.
Protocol 2: Short-Path Vacuum Distillation (Self-Validating System)
-
Apparatus Assembly: Assemble a short-path distillation setup or a Kugelrohr apparatus.
-
Causality: A short-path configuration minimizes the distance the vapor must travel to the condenser. This reduces the required heating bath temperature, minimizing the thermal stress applied to the Boc group.
-
-
Vacuum Integrity & Validation: Evacuate the system using a high-vacuum rotary vane pump equipped with a cold trap.
-
Self-Validating Check: Monitor the system pressure utilizing a digital Pirani gauge. The system must achieve and hold a stable pressure of < 0.1 Torr for 10 continuous minutes before applying any heat. If the pressure fluctuates, abort the procedure immediately. An undetected leak will introduce oxygen, causing irreversible oxidative degradation of the amine at elevated temperatures.
-
-
Heating & Ebullition: Gradually increase the temperature of the heating medium (oil bath or Kugelrohr oven) at a rate of 5°C/min while maintaining strict vacuum.
-
Fraction Collection: Record the vapor temperature at the exact moment the main fraction begins to distill. This temperature, coupled with the exact pressure reading (e.g., bp 132°C at 0.08 Torr), represents the true reduced-pressure boiling point.
Conclusion
For process chemists scaling up reactions involving tert-butyl 4-bromophenethyl(ethyl)carbamate, respecting its thermophysical boundaries is non-negotiable. Its sub-ambient melting point dictates that it must be handled as a viscous liquid, requiring mass-based (rather than volumetric) transfer for high-precision stoichiometry. Furthermore, its thermal lability strictly prohibits atmospheric distillation; high-vacuum protocols must be rigorously validated prior to execution to prevent costly API intermediate degradation.
References
Tert-butyl 4-bromophenethyl(ethyl)carbamate PubChem compound summary
Tert-Butyl 4-Bromophenethyl(ethyl)carbamate: An In-Depth Technical Guide on Its Role in API Synthesis and Development
Executive Summary
Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) is a highly specialized, bifunctional organic building block[1]. Characterized by an aryl bromide handle and a tert-butyloxycarbonyl (Boc)-protected secondary amine, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, this compound is the structural precursor to the side chain of Elacestrant (Orserdu), a first-in-class, orally bioavailable selective estrogen receptor degrader (SERD) approved by the FDA in 2023 for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer[2][3].
This whitepaper details the physicochemical profile, mechanistic utility, experimental handling, and analytical quality control of this vital intermediate.
Physicochemical Profiling
Understanding the baseline properties of tert-butyl 4-bromophenethyl(ethyl)carbamate is essential for predicting its behavior in biphasic extractions, chromatographic purification, and transition-metal catalysis[4][5].
Table 1: Quantitative & Structural Data Summary
| Property | Value |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |
| CAS Number | 2386114-04-9 |
| Molecular Formula | C15H22BrNO2 |
| Molecular Weight | 328.25 g/mol |
| LogP (Calculated) | ~4.23 |
| Physical State | Viscous Oil (Storage: 2-8°C) |
| SMILES | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C |
Strategic Role in API Synthesis: The Case of Elacestrant
The molecular architecture of Elacestrant requires the precise installation of a 4-[2-(ethylamino)ethyl]benzyl moiety onto a tetrahydronaphthalene core[2]. Tert-butyl 4-bromophenethyl(ethyl)carbamate provides this exact structural framework, minimizing step count and maximizing atom economy.
-
The Aryl Bromide Handle: The bromine atom serves as a versatile electrophile. It can undergo lithium-halogen exchange to form a highly nucleophilic organolithium intermediate, which is subsequently trapped by dimethylformamide (DMF) to yield a benzaldehyde derivative[6]. Alternatively, it can participate directly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
-
The N-Ethyl-N-Boc Handle: The secondary amine is pre-alkylated with an ethyl group, bypassing the need for late-stage reductive amination or direct alkylation, which often suffers from over-alkylation to quaternary ammonium salts. The Boc protecting group is chemically orthogonal to the strongly basic conditions required for the aryl bromide functionalization, preventing the amine from poisoning transition metal catalysts or reacting with electrophiles.
Synthetic workflow from the brominated intermediate to the final Elacestrant API.
Experimental Protocol: Formylation via Lithium-Halogen Exchange
To convert the aryl bromide into the requisite aldehyde for Elacestrant synthesis, a low-temperature lithiation-formylation sequence is employed. This protocol is designed as a self-validating system; the thermal controls dictate the success of each intermediate step[6].
Step 1: Preparation and Purging
-
Action: Charge a flame-dried Schlenk flask with tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.2 M concentration). Purge the system with argon for 15 minutes.
-
Causality: Organolithium reagents are highly pyrophoric and rapidly degrade in the presence of moisture or oxygen. THF is chosen for its ability to coordinate and stabilize the resulting aryllithium species.
Step 2: Lithiation
-
Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78 °C.
-
Causality: The strict adherence to -78 °C is critical. At higher temperatures, the highly nucleophilic n-BuLi will attack the carbonyl carbon of the Boc group, leading to premature deprotection or the formation of unwanted ketone byproducts.
Step 3: Electrophilic Quench (Formylation)
-
Action: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise. Maintain the temperature at -78 °C for an additional 30 minutes, then allow the reaction to slowly warm to 0 °C.
-
Causality: DMF acts as the formylating agent. The initial nucleophilic attack forms a stable tetrahedral hemiaminal intermediate. Keeping the reaction cold prevents the collapse of this intermediate, which would release the aldehyde prematurely and risk a second nucleophilic attack by unreacted aryllithium (yielding a secondary alcohol).
Step 4: Workup and Isolation
-
Action: Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The mildly acidic NH₄Cl safely hydrolyzes the tetrahedral intermediate to the desired aldehyde (tert-butyl ethyl(4-formylphenethyl)carbamate) without cleaving the acid-sensitive Boc protecting group.
Analytical & Quality Control: Tracking Elacestrant Impurity-29
In pharmaceutical manufacturing, unreacted starting materials must be rigorously tracked to ensure API purity and patient safety. In the context of Elacestrant production, residual tert-butyl 4-bromophenethyl(ethyl)carbamate is formally classified in the industry as Elacestrant Impurity-29 [7].
Because the compound lacks the highly conjugated chromophores present in the final API, standard UV-Vis detection during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may lack the necessary sensitivity. Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+) is the gold standard for its quantification.
Mass Spectrometry Signatures:
-
Isotopic Pattern: The presence of a single bromine atom yields a distinct 1:1 ratio of the [M+H]⁺ peaks at m/z 328 and 330.
-
Fragmentation (Causality): Under ESI+ conditions, the Boc group is highly labile. Analysts must monitor for the loss of an isobutylene fragment (-56 Da), resulting in prominent daughter ions at m/z 272 and 274. This fragmentation is a self-validating marker confirming the presence of the Boc-protected amine.
LC-MS quality control logic for detecting Elacestrant Impurity-29.
Conclusion
Tert-butyl 4-bromophenethyl(ethyl)carbamate is a masterclass in rational drug design intermediates. By pre-installing the necessary alkylation and protecting groups, it streamlines the synthesis of Elacestrant, reducing step count and improving overall yield[8]. Its unique physicochemical properties dictate both its synthetic utility and the analytical methodologies required for its regulation in commercial API manufacturing.
References
-
National Center for Biotechnology Information (PubChem) - Elacestrant | C30H38N2O2 | CID 23642301 URL:[Link]
-
U.S. Food and Drug Administration (FDA) - Orserdu (Elacestrant) Prescribing Information URL:[Link]
-
ACS Publications - Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists URL:[Link]
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Methodological & Application
Application Note & Protocol: Strategic N-Alkylation of Tert-butyl 4-bromophenethylcarbamate for Advanced Intermediate Synthesis
Introduction
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The N-alkylation of carbamates represents a critical transformation, enabling the introduction of diverse functionalities that can profoundly influence a molecule's biological activity, metabolic stability, and cell permeability.[1] Tert-butyl 4-bromophenethylcarbamate is a particularly valuable starting material, possessing a Boc-protected amine for controlled reactivity and a versatile brominated aromatic ring amenable to further synthetic manipulations, such as cross-coupling reactions.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this key intermediate, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful execution.
Reaction Mechanism and Scientific Rationale
The N-alkylation of tert-butyl 4-bromophenethylcarbamate is a nucleophilic substitution reaction. The carbamate proton is sufficiently acidic to be removed by a strong, non-nucleophilic base, such as sodium hydride (NaH).[5][6] This deprotonation generates a carbamate anion, a potent nucleophile that subsequently attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired N-alkylated product.
Several key parameters must be carefully controlled to ensure the success and selectivity of this reaction:
-
Base Selection: Sodium hydride is a common and effective choice for deprotonating carbamates.[5][6] Other bases like cesium carbonate, often used with a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI), can also be employed and may offer milder reaction conditions.[7][8][9]
-
Solvent System: Anhydrous polar aprotic solvents, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are essential to prevent quenching of the base and to effectively solvate the reactants.
-
Alkylating Agent: The choice of alkylating agent dictates the nature of the substituent introduced. Primary alkyl halides are typically most effective.
-
Temperature Control: The initial deprotonation step is often performed at a reduced temperature (e.g., 0 °C) to manage the exothermicity of the reaction, followed by warming to ambient temperature to drive the alkylation to completion.
Experimental Workflow Diagram
Figure 1: General workflow for the N-alkylation of tert-butyl 4-bromophenethylcarbamate.
Detailed Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of tert-butyl 4-bromophenethylcarbamate. The specific quantities and reaction times may need to be optimized based on the chosen alkylating agent.
Table 1: Reagents and Materials
| Reagent | Formula | Mol. Wt. ( g/mol ) | Purpose |
| Tert-butyl 4-bromophenethylcarbamate | C₁₃H₁₈BrNO₂ | 302.20 | Starting Material |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base |
| Alkyl Halide (e.g., Ethyl Iodide) | R-X | Varies | Alkylating Agent |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | Quenching Agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine | NaCl (aq) | - | Washing Agent |
| Anhydrous Na₂SO₄ or MgSO₄ | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying Agent |
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 4-bromophenethylcarbamate (1.0 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Anion Formation: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the carbamate anion.
-
Alkylation: Slowly add the alkylating agent (1.1 eq.) to the reaction mixture via syringe.
-
Reaction Monitoring: Allow the reaction to gradually warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C) and mass spectrometry.
Troubleshooting and Expert Recommendations
-
Incomplete Reaction: If the reaction stalls, ensure the sodium hydride is fresh and the solvent is truly anhydrous. A slight excess of the alkylating agent or an increase in reaction temperature may be beneficial, but monitor for potential side reactions.
-
Low Yield: Poor yields can result from incomplete deprotonation or a poorly reactive alkylating agent. Consider using a more reactive halide (I > Br > Cl).
-
Side Products: The formation of O-alkylated products is generally not a significant issue with carbamates. However, if observed, using a less polar solvent may mitigate this.
Conclusion
The N-alkylation of tert-butyl 4-bromophenethylcarbamate is a highly effective and versatile method for generating advanced intermediates crucial for drug discovery programs. The protocol described provides a reliable foundation for this transformation. By carefully controlling the reaction parameters and understanding the underlying chemical principles, researchers can efficiently synthesize a diverse library of N-substituted compounds for further biological evaluation.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron, 58(48), 9879-9883.
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Facile One-Pot Synthesis of N-Alkyl Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]
- Fujita, K. I., Asai, C., Yamaguchi, T., & Hanasaka, F. (2005). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Organic Letters, 7(18), 4017–4019.
-
Kumpikaite, E., & Malinauskas, A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1259. [Link]
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Kumpikaite, E., & Malinauskas, A. (2021). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. [Diagram]. ResearchGate. [Link]
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Carr, R. M., & Jackson, R. F. W. (1988). 1-BENZYL-INDOLE. Organic Syntheses, 66, 108. [Link]
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Zhang, Y., & Wang, J. (2020). n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. Chinese Journal of Chemistry, 38(12), 1461-1466. [Link]
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Dannley, R. L., & Lukin, M. (1957). Use of Sodium Hydride in Alkylation of Urethans. The Journal of Organic Chemistry, 22(3), 268–270. [Link]
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Benoiton, N. L., Akyurekli, D., & Chen, F. M. (1995). N,N-dialkoxycarbonylamino acids from the sodium hydride-mediated reaction of alkyl chloroformates with mixed anhydrides of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 45(5), 466–470. [Link]
-
Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
- Venturello, P., & Barbero, M. (2005). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis, 8, 899-923.
- Google Patents. (2011).
-
Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]
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Application Notes and Protocols for Tert-butyl 4-bromophenethyl(ethyl)carbamate in Pharmaceutical Research
Introduction: Strategic Utility of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Tert-butyl 4-bromophenethyl(ethyl)carbamate emerges as a highly valuable and versatile intermediate, empowering the synthesis of a diverse array of complex molecules destined for therapeutic applications. Its utility is anchored in two key features: the presence of a bromo-functionalized aromatic ring, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, and a Boc-protected secondary amine, which allows for selective chemical manipulation and subsequent deprotection to unmask a key pharmacophoric element.
The tert-butoxycarbonyl (Boc) protecting group offers robust stability across a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, a feature that is instrumental in multi-step synthetic campaigns.[1] This attribute, combined with the reactivity of the aryl bromide, positions Tert-butyl 4-bromophenethyl(ethyl)carbamate as a cornerstone for building complex molecular architectures, particularly those targeting G protein-coupled receptors (GPCRs) and various enzyme systems.
This guide provides an in-depth exploration of the applications of Tert-butyl 4-bromophenethyl(ethyl)carbamate, complete with detailed protocols for its use in key synthetic transformations, and underscores its significance in the development of novel therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is a prerequisite for the effective and safe utilization of any chemical intermediate.
| Property | Value | Reference |
| CAS Number | 2386114-04-9 | [2] |
| Molecular Formula | C₁₅H₂₂BrNO₂ | [3] |
| Molecular Weight | 328.25 g/mol | [4] |
| Appearance | Oil | [2] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | CFBUVXYTDMJGSL-UHFFFAOYSA-N |
Safety and Handling:
Tert-butyl 4-bromophenethyl(ethyl)carbamate should be handled in a well-ventilated area, preferably within a chemical fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Application Notes: A Gateway to Novel Therapeutics
The primary application of Tert-butyl 4-bromophenethyl(ethyl)carbamate lies in its role as a scaffold for the synthesis of biaryl and N-aryl phenethyl ethylamine derivatives through palladium-catalyzed cross-coupling reactions. These structural motifs are prevalent in a multitude of biologically active compounds.
Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists
The phenethylamine core is a key pharmacophore in a number of S1P receptor agonists.[5] S1P receptors are a class of GPCRs that play crucial roles in regulating the immune system, and their modulation has proven to be a successful strategy for the treatment of autoimmune diseases such as multiple sclerosis.[6] The synthesis of novel S1P1 receptor agonists can be achieved by utilizing Tert-butyl 4-bromophenethyl(ethyl)carbamate in a Suzuki coupling reaction to introduce diverse aryl or heteroaryl moieties at the 4-position of the phenyl ring. Subsequent deprotection of the Boc group furnishes the target secondary amine, which is often critical for receptor interaction.
Development of Dual FAAH and MAGL Inhibitors
The endocannabinoid system, which includes the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), is a promising target for the treatment of pain, inflammation, and neurological disorders.[7][8] Dual inhibition of FAAH and MAGL has been shown to produce synergistic therapeutic effects.[9][10] The carbamate moiety present in Tert-butyl 4-bromophenethyl(ethyl)carbamate is a key structural feature in many FAAH and MAGL inhibitors.[3] By employing this intermediate in Buchwald-Hartwig amination reactions, a variety of amine-containing heterocycles can be introduced, leading to the generation of libraries of potential dual FAAH/MAGL inhibitors for screening and optimization.
Experimental Protocols
The following protocols are representative examples of how Tert-butyl 4-bromophenethyl(ethyl)carbamate can be utilized in common and impactful synthetic transformations. These should be regarded as starting points, with optimization potentially required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Derivative
This protocol details a representative Suzuki-Miyaura coupling reaction between Tert-butyl 4-bromophenethyl(ethyl)carbamate and a generic arylboronic acid.
Materials and Equipment:
-
Tert-butyl 4-bromophenethyl(ethyl)carbamate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction flask.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of Tert-butyl 4-bromophenethyl(ethyl)carbamate with a representative amine.
Materials and Equipment:
-
Tert-butyl 4-bromophenethyl(ethyl)carbamate
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Celite® for filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add Tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq.) and the amine (1.2 eq.) to the Schlenk tube, followed by anhydrous, degassed toluene.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization of Tert-butyl 4-bromophenethyl(ethyl)carbamate
Accurate characterization of the starting material is crucial for the successful execution and interpretation of subsequent reactions.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show signals for the tert-butyl group (a singlet around 1.5 ppm), the ethyl group (a quartet and a triplet), the phenethyl methylene groups (two triplets), and the aromatic protons in the 7.0-7.5 ppm region. |
| ¹³C NMR | Expected signals include those for the tert-butyl carbons, the ethyl carbons, the phenethyl carbons, the aromatic carbons (including the carbon bearing the bromine), and the carbamate carbonyl carbon (around 155 ppm).[11] |
| Mass Spec. | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. |
Conclusion: An Enabling Intermediate for Drug Discovery
Tert-butyl 4-bromophenethyl(ethyl)carbamate stands out as a strategically designed intermediate that provides a robust platform for the synthesis of diverse and complex molecular entities. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the reliable nature of the Boc protecting group, makes it an invaluable tool for researchers and scientists in the field of drug development. The protocols and application notes presented herein are intended to serve as a comprehensive guide to unlock the full potential of this versatile building block in the quest for novel and effective therapeutics.
References
- Himmerkus, N., et al. (2015). Synthesis of new ligands for targeting the S1P1 receptor. Bioorganic & Medicinal Chemistry, 23(5), 939-953.
- Thapa, B., et al. (2022). Design and synthesis of endocannabinoid enzyme inhibitors for ocular indications. Bioorganic & Medicinal Chemistry Letters, 68, 128766.
- Al-Ghorbani, M., et al. (2024).
- Thapa, B., et al. (2022).
- Luo, Z., et al. (2022). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry, 13(1), 108-117.
- Luo, Z., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Nuclear Medicine and Biology, 42(10), 827-832.
- Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(49), 20270-20275.
- Jo, E., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2795.
- Long, J. Z., et al. (2009). Development of a dual FAAH and MAGL inhibitor, JZL195.
- Arshad, M., et al. (2024). Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(8), 105953.
- Jo, E., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists.
-
PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[1-(4-bromophenyl)ethyl]carbamate. Retrieved from [Link]
- Google Patents. (2010).
-
PubChem. (n.d.). (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. Retrieved from [Link]
- Khan, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19139-19183.
-
ResearchGate. (n.d.). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.).
- Da, Q., et al. (2025). Synthesis of tetra-(4-formyl-(1,1'-biphenyl)) ethylene and its application in fingerprint identification based on aggregation-induced emission properties. Journal of Physics: Conference Series, 3008(1), 012038.
- Ismaili, L., et al. (2016). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. Beilstein Journal of Organic Chemistry, 12, 1266-1273.
-
Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]
- de Oliveira, R., et al. (2003). Dopaminergic Profile of New Heterocyclic N-phenylpiperazine Derivatives. Arzneimittelforschung, 53(5), 344-349.
-
ResearchGate. (n.d.). Synthesis and reactions of some novel 4-biphenyl-4-( 2H)-phthalazin-1-one derivatives with an expected antimicrobial activity. Retrieved from [Link]
- Google Patents. (n.d.).
- Cherevan, T. N., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
-
PubChem. (n.d.). N-ethyl-N-methyl-4-phenylbutan-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
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Application Note: Scalable Preparation of N-Ethyl-4-bromophenethylamine via Boc-Protected Intermediates
Introduction & Strategic Rationale
The synthesis of N-alkylated phenethylamines is a foundational transformation in medicinal chemistry, particularly for the development of GPCR ligands and neuroactive pharmacophores. The 4-bromophenethylamine scaffold serves as a versatile cross-coupling precursor for downstream Suzuki or Buchwald-Hartwig functionalizations[1]. However, direct mono-alkylation of primary amines often suffers from over-alkylation, yielding undesired tertiary amines or quaternary ammonium salts.
To achieve strict chemoselectivity, a robust protection-alkylation-deprotection strategy is employed. By utilizing a tert-butyloxycarbonyl (Boc) protecting group, the primary amine is converted into a secondary carbamate. This not only prevents over-alkylation but also sufficiently acidifies the remaining N-H proton, allowing for controlled N-alkylation using a strong base and an alkyl halide[2]. Subsequent acidic deprotection yields the pure secondary amine.
Chemical workflow for synthesizing N-ethyl-4-bromophenethylamine from Boc-protected precursors.
Mechanistic Principles & Causality
N-Alkylation of the Boc-Carbamate
The Boc-protected amine exhibits a pKa of approximately 12–13 due to the electron-withdrawing nature of the carbamate carbonyl.2 is selected as the base because it acts as a strong, non-nucleophilic deprotonating agent[2]. The irreversible formation of hydrogen gas drives the generation of a highly nucleophilic sodium amide intermediate. 2 is prioritized over bromoethane due to the superior leaving-group ability of the iodide ion, which facilitates a rapid SN2 displacement even at reduced temperatures, thereby minimizing degradation pathways[2].
TFA-Mediated Boc Deprotection
The removal of the Boc group is executed using3[3]. The mechanism is a self-driving, multi-step cascade:
-
Protonation: TFA protonates the carbonyl oxygen of the carbamate.
-
Fragmentation: The intermediate undergoes an E1-like cleavage, ejecting a stable tert-butyl cation and leaving behind a carbamic acid[4],[3].
-
Decarboxylation: The transient carbamic acid spontaneously decarboxylates, 4[4]. This off-gassing provides a visual cue for reaction progress and thermodynamically pulls the reaction to completion[3].
-
Salt Formation: The resulting free amine is immediately protonated by excess TFA to form the corresponding trifluoroacetate salt, protecting it from oxidative degradation[3].
Mechanistic pathway of TFA-mediated Boc deprotection illustrating intermediate formation.
Quantitative Data & Reaction Optimization
To ensure reproducibility, the stoichiometric ratios and baseline optimization data are summarized below. The use of NaH in THF provides vastly superior kinetics compared to weaker carbonate bases.
Table 1: Reagent Stoichiometry for N-Alkylation
| Reagent | MW ( g/mol ) | Equivalents | Function |
| Boc-4-bromophenethylamine | 300.19 | 1.0 | Starting Material |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.5 | Base |
| Iodoethane (EtI) | 155.97 | 2.0 | Alkylating Agent |
| Anhydrous THF | N/A | 0.2 M | Solvent |
Table 2: Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| K₂CO₃ | DMF | 60 | 12 | 45 | Incomplete conversion; slow kinetics. |
| Cs₂CO₃ | DMF | 60 | 8 | 68 | Moderate yield; trace impurities detected. |
| NaH | THF | 0 to 25 | 4 | >90 | Clean conversion; rapid and complete reaction. |
Experimental Protocols
Protocol A: Synthesis of N-Boc-N-ethyl-4-bromophenethylamine
Self-Validation Checkpoint: The evolution of H₂ gas upon NaH addition confirms the active deprotonation of the carbamate.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen gas.
-
Dissolution: Dissolve Boc-4-bromophenethylamine (1.0 eq) in anhydrous THF to achieve a concentration of 0.2 M.
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions to control the exothermic release of hydrogen gas[2]. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium amide.
-
Alkylation: Dropwise, add Iodoethane (2.0 eq) to the chilled mixture[2].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the product will appear as a new UV-active spot with a higher Rf value than the starting material.
-
Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace mineral oil or unreacted starting material persists.
Protocol B: Deprotection to N-ethyl-4-bromophenethylamine TFA Salt
Self-Validation Checkpoint: The continuous bubbling of CO₂ gas upon TFA addition is a direct visual indicator of the decarboxylation step. A closed system must never be used[4].
-
Preparation: In a round-bottom flask, dissolve the purified N-Boc-N-ethyl-4-bromophenethylamine in anhydrous DCM to a concentration of 0.1–0.5 M[3].
-
Acidification: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a final 1:1 (v/v) ratio of TFA:DCM[3]. Ensure the flask is properly vented to a fume hood to allow the 4[4].
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 1–2 hours. Monitor the reaction via LC-MS or TLC (ninhydrin stain positive for the cleaved amine).
-
Isolation: Once the starting material is fully consumed, concentrate the reaction mixture in vacuo to remove DCM and the bulk of the TFA.
-
Azeotropic Removal: To remove residual TFA, co-evaporate the resulting crude oil with toluene (3 × 10 mL) under reduced pressure.
-
Final Yield: The resulting product is isolated quantitatively as the N-ethyl-4-bromophenethylamine trifluoroacetate salt, which can be used directly in subsequent cross-coupling reactions without further purification.
References
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". Available at:[Link]
-
PMC (NIH). "First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate". Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Title: Rapid and Efficient Microwave-Assisted Synthesis of Tert-butyl 4-bromophenethyl(ethyl)carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed protocol for the synthesis of tert-butyl 4-bromophenethyl(ethyl)carbamate, a valuable intermediate in medicinal chemistry and drug development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a significant reduction in reaction time, improved energy efficiency, and high yields compared to conventional heating methods.[1][2][3] The protocol details the tert-butoxycarbonyl (Boc) protection of N-ethyl-2-(4-bromophenyl)ethan-1-amine, outlining the reaction mechanism, optimized microwave parameters, and comprehensive procedures for workup and purification. This guide is intended to provide researchers with a robust and reproducible method for accessing this and similar protected amine scaffolds.
Introduction: The Power of Microwave-Assisted Synthesis
In modern organic synthesis, particularly within the pharmaceutical industry, the demand for rapid, efficient, and sustainable chemical transformations is paramount. Tert-butyl 4-bromophenethyl(ethyl)carbamate serves as a key building block, featuring a versatile brominated aromatic ring suitable for cross-coupling reactions and a protected secondary amine for further functionalization.[4]
Traditional synthesis methods often rely on conventional heating, which transfers energy slowly and inefficiently via conduction and convection.[5] This can lead to long reaction times, thermal decomposition of sensitive materials, and the formation of unwanted by-products.[5][6] Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by utilizing an alternative heating mechanism.[7][8]
Principles of Microwave Dielectric Heating
Microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[5] This energy transfer occurs through two primary mechanisms: dipolar polarization and ionic conduction.[1][6]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5][9] This rapid, continuous reorientation generates friction at the molecular level, resulting in efficient and instantaneous heating throughout the volume of the reaction mixture.[7][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[1]
This direct coupling of microwave energy with the molecules of the reaction mixture leads to rapid, uniform heating that is not dependent on the thermal conductivity of the vessel.[6] This often results in dramatic rate enhancements, allowing reactions to be completed in minutes instead of hours.[3]
Synthetic Strategy and Mechanism
The synthesis of the target compound is achieved through the N-protection of the secondary amine, N-ethyl-2-(4-bromophenyl)ethan-1-amine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is well-suited for microwave acceleration, as the polar reactants and transition state effectively absorb microwave energy.
Reaction Scheme: (Self-generated image, not from search results)
Mechanism of Boc Protection
The protection reaction proceeds via a nucleophilic attack of the secondary amine on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[10] This process is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which deprotonates the resulting ammonium species. The unstable intermediate subsequently collapses to form the stable N-Boc protected carbamate, along with tert-butanol and carbon dioxide as by-products.[10]
Caption: Mechanism of Boc protection of a secondary amine.
Experimental Protocol
Disclaimer: This protocol involves heating chemical substances in a sealed vessel under pressure. It must only be performed in a laboratory-grade microwave reactor designed for chemical synthesis.[11] Do not use a domestic microwave oven.[11] Adherence to all laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| N-ethyl-2-(4-bromophenyl)ethan-1-amine | ≥97% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥98% | Combi-Blocks |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Alfa Aesar |
Equipment:
-
Laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (round-bottom flask, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve N-ethyl-2-(4-bromophenyl)ethan-1-amine (1.0 eq, e.g., 228 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 4 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (TEA, 1.5 eq, 152 mg, 1.5 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 262 mg, 1.2 mmol).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 100 °C (use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Power: Dynamic power control (reactor will adjust power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (typically below 50 °C) using the instrument's automated cooling system.
-
Workup:
-
Once cooled, carefully open the vial in a fume hood.
-
Transfer the contents to a round-bottom flask and remove the THF under reduced pressure using a rotary evaporator.[10]
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).[10]
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and concentrate the filtrate in vacuo to yield the crude product.[12]
-
-
Purification:
-
If necessary, purify the crude oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane to 95:5 hexane:EtOAc) to afford the pure tert-butyl 4-bromophenethyl(ethyl)carbamate as a clear oil.
-
Results and Optimization
Microwave irradiation dramatically accelerates the Boc protection. The following table compares typical results from this microwave protocol with a conventional heating approach.
| Parameter | Microwave Protocol | Conventional Heating |
| Temperature | 100 °C | 66 °C (THF Reflux) |
| Reaction Time | 10 minutes | 4 - 12 hours |
| Pressure (Max) | ~4-6 bar | Atmospheric |
| Typical Yield | >95% | 90-97% |
| Energy Input | Low (localized) | High (bulk heating) |
Optimization Insights:
-
Temperature: While the reaction proceeds at lower temperatures, 100 °C ensures rapid and complete conversion within minutes.
-
Solvent: THF is an excellent choice due to its ability to dissolve the reactants and its moderate polarity, which aids in microwave energy absorption. Other polar aprotic solvents like acetonitrile can also be used.
-
Time: Reaction progress can be monitored by TLC or LC-MS. For most substrates of this type, 10 minutes at 100 °C is sufficient for full conversion.
Safety Considerations for Microwave Chemistry
-
Equipment: Only use microwave reactors specifically designed for laboratory synthesis. These units have built-in safety features for temperature and pressure monitoring and containment in case of vessel failure.[11]
-
Pressure: Never use a sealed container without a pressure sensor. Heating solvents above their boiling point generates significant pressure.[13] The protocol should be designed to stay within the safe pressure limits of the reaction vessel.
-
Solvents: Do not heat highly flammable or low-boiling-point solvents unless the microwave system is specifically rated as explosion-proof.[14] Always ensure the reaction area is well-ventilated.[15]
-
Superheating: Localized superheating can occur, especially with viscous liquids or solids. Ensure adequate stirring throughout the reaction.[11]
-
Handling: Vials will be hot and under pressure after the reaction. Allow for proper cooling before handling, and always wear appropriate PPE, including safety goggles and thermal gloves.[13][15]
Conclusion
The microwave-assisted protocol for the synthesis of tert-butyl 4-bromophenethyl(ethyl)carbamate offers a superior alternative to conventional methods. It provides a rapid, high-yielding, and energy-efficient pathway to this important synthetic intermediate. By understanding the principles of microwave heating and adhering to strict safety protocols, researchers can effectively implement this powerful technology to accelerate discovery and development workflows.[8]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. (2025). Benchchem.
- Theory of Microwave Heating for Organic Synthesis.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Benchchem.
- Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
- Safety Considerations for Microwave Synthesis.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Laboratory Microwave Safety Precautions. Scribd.
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Bristol.
- Microwave Safety. (2025).
- The Strategic Role of N-(4-Bromobenzyl)-N-ethylethanamine in Pharmaceutical Synthesis: A Technical Guide. (2025). Benchchem.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
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- 15. Microwave Safety [k-state.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-bromophenethyl(ethyl)carbamate
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the physicochemical causality behind the purification of Tert-butyl 4-bromophenethyl(ethyl)carbamate, ensuring your chromatography is a robust, self-validating system.
Physicochemical Profiling & Chromatographic Strategy
Before packing a column, we must understand the molecule's structural impact on its chromatographic behavior. Tert-butyl 4-bromophenethyl(ethyl)carbamate is a highly lipophilic, protected secondary amine. The bulky tert-butyl group and the ethyl chain heavily mask the nitrogen's polarity[1]. However, the carbamate (Boc) linkage introduces a critical vulnerability: it is acid-labile[2].
| Parameter | Value / Characteristic | Chromatographic Implication |
| Target Molecule | Tert-butyl 4-bromophenethyl(ethyl)carbamate | Highly lipophilic; requires non-polar solvent systems to prevent rapid co-elution with the solvent front. |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Acid-labile. Prolonged exposure to acidic silica may cause deprotection and streaking[2]. |
| UV Absorbance | Active at 254 nm | The 4-bromophenyl moiety allows real-time tracking via UV-equipped fraction collectors[3]. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard normal-phase separation[4]. May require buffering (1% Et₃N) to neutralize silanol acidity. |
| Mobile Phase | Hexanes / Ethyl Acetate | Start at 100:0, gradient to 85:15. Target TLC Rf = 0.30–0.35 for optimal resolution[5]. |
Purification Workflow
Workflow for the silica gel column chromatography purification of Boc-protected amines.
Self-Validating Experimental Protocol
This methodology is designed to validate itself at each step, preventing downstream failures.
-
TLC Method Development:
-
Spot the crude mixture on a silica gel TLC plate[5].
-
Develop using a 90:10 Hexanes/Ethyl Acetate solvent system.
-
Causality: Adjust the ratio until the target spot reaches an Rf of ~0.35. This specific Rf ensures the molecule equilibrates optimally between the stationary and mobile phases, minimizing band broadening while maintaining a ΔRf>0.2 from impurities[5].
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column appropriate for the crude mass (typically 30-50 g silica per 1 g of crude)[6].
-
Prepare a slurry of silica gel (230-400 mesh) in 100% Hexanes[4].
-
Causality: If previous TLCs showed baseline streaking, add 1% Triethylamine (Et₃N) to the slurry. This neutralizes the acidic silanol sites on the silica, protecting the acid-labile Boc group[1].
-
Pour the slurry into the column and allow it to settle under gravity or gentle air pressure, ensuring no air bubbles are trapped[7].
-
-
Sample Loading:
-
Gradient Elution:
-
Detection & Isolation:
Troubleshooting Guide
Q: My target band is streaking down the column, and I observe a highly polar spot stuck at the baseline on my TLC. What is happening? A: The Boc (tert-butyloxycarbonyl) protecting group is acid-labile[3]. Silica gel possesses slightly acidic silanol groups that can prematurely cleave the carbamate, reverting it to the free 4-bromophenethyl(ethyl)amine[2]. This free amine is highly polar and strongly interacts with the silica, causing severe streaking and baseline retention[1]. Solution: Pre-treat your silica gel by packing the column with 1% Triethylamine (Et₃N) in your starting non-polar solvent (Hexanes). This neutralizes the acidic active sites and preserves the Boc group.
Q: I am experiencing co-elution of the target carbamate with unreacted non-polar starting materials. A: Tert-butyl 4-bromophenethyl(ethyl)carbamate is highly lipophilic. If your gradient is too steep or starts with too much Ethyl Acetate, non-polar impurities will co-elute in the solvent front[7]. Solution: Flatten the elution gradient. Start with 100% Hexanes for 2-3 column volumes to wash out highly non-polar impurities before introducing Ethyl Acetate in small increments (e.g., 2%). Ensure your target Rf on TLC is exactly 0.30–0.35 to maximize the resolution ( ΔRf>0.2 ) between spots[5].
Q: The fractions show strong UV activity at 254 nm, but the isolated mass is extremely low. Where did my product go? A: UV detectors can be misleading if a minor impurity has a significantly higher molar extinction coefficient than your target molecule[3]. Alternatively, the product may have precipitated on the column if the loading concentration was too high, or it may be trapped due to dead volume issues[8]. Solution: Validate your fractions using a secondary, mass-dependent detection method, such as a Potassium Permanganate (KMnO₄) stain, which will visualize the aliphatic and carbamate portions of the molecule.
Frequently Asked Questions (FAQs)
Q: Can I use a reverse-phase (C18) column for this purification? A: Yes. While normal-phase silica is the standard for Boc-protected amines[9], reverse-phase chromatography (Water/Acetonitrile gradient) is highly effective for separating closely related lipophilic impurities. However, you must ensure the aqueous mobile phase is not highly acidic (avoid 0.1% TFA additives) to prevent accidental Boc deprotection[1].
Q: How do I remove residual Ethyl Acetate or Hexanes from the final purified product? A: Boc-protected amines often present as viscous oils that stubbornly trap solvents[4]. After standard rotary evaporation, place the flask under high vacuum (< 1 mbar) for 12–24 hours. If it remains an oil, dissolving it in a small amount of DCM and re-evaporating can help azeotrope residual hexanes.
Q: Is the bromine atom stable during normal-phase chromatography? A: Yes, aryl bromides are highly stable under standard normal-phase silica gel conditions. They will not degrade or react with the stationary phase or standard eluents.
References
-
Title: Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate Source: BenchChem URL: 4
-
Title: A Comparative Guide to Purification Techniques for N-Boc Protected Amines Source: BenchChem URL: 9
-
Title: Mastering Column Chromatography: Techniques and Tips Source: Chrom Tech, Inc. URL: 7
-
Title: Tips and Tricks For The Lab: Column Troubleshooting and Alternatives Source: Scribd / Wiley-VCH URL: 8
-
Title: Synthesis and Purification of Amino-PEG12-Boc: A Technical Guide Source: BenchChem URL: 2
-
Title: BOC Protection and Deprotection Source: Hebei Boze Chemical Co., Ltd. URL: 1
-
Title: 2.4A: Macroscale Columns Source: Chemistry LibreTexts URL: 5
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: 6
-
Title: Rookie Mistakes: Column Chromatography Source: University of Rochester URL: 3
Sources
- 1. BOC Protection and Deprotection [pt.bzchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rookie Mistakes [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromtech.com [chromtech.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during alkylation of phenethyl carbamates
Welcome to the Technical Support Center for synthetic methodologies. This guide is specifically designed for researchers and drug development professionals troubleshooting the alkylation of phenethyl carbamates (e.g., N-Boc, N-Cbz, or N-Fmoc protected phenethylamines).
Because carbamates are ambident nucleophiles and the phenethyl framework is susceptible to side reactions, achieving regioselective N-alkylation requires precise control over reaction conditions. This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure high-yielding, selective transformations.
Part 1: Troubleshooting Guide & Quantitative Condition Matrix
When alkylating phenethyl carbamates, chemists typically encounter three major competing pathways:
-
N-Alkylation: The desired pathway, forming a tertiary carbamate.
-
O-Alkylation: Formation of an imidocarbonate, driven by specific electrophile properties.
-
Elimination: Formation of styrene derivatives via E2/E1cb pathways, driven by the acidity of the β -protons on the phenethyl group.
Data Presentation: Impact of Reaction Conditions on Alkylation Pathways
The following table synthesizes the causality between reagent selection and the resulting dominant reaction pathway. Use this matrix to diagnose your current reaction conditions.
| Base System | Electrophile (R-X) | Solvent | Temp (°C) | Primary Pathway | Typical Yield of N-Alkyl | Mechanistic Rationale |
| NaH (1.2 eq) | Alkyl Triflate (R-OTf) | THF | 0 to 25 | O-Alkylation | < 15% | Hard leaving groups (OTf, Me 2 SO 4 ) favor attack by the "hard" carbamate oxygen[1]. |
| KOH (Solid) | Alkyl Bromide (R-Br) | EtOH | 80 | Elimination | < 10% | Strong bases and heat promote deprotonation of the β -carbon, expelling the carbamate to form styrene. |
| K 2 CO 3 (2.0 eq) | Alkyl Iodide (R-I) | DMF | 80 | Mixed (N/O) | 40 - 60% | Moderate basicity, but tight ion-pairing leads to poor regioselectivity and sluggish kinetics[2]. |
| Cs 2 CO 3 (1.5 eq) + TBAI | Alkyl Chloride (R-Cl) | DMF | 25 | N-Alkylation | 85 - 95% | Large Cs + radius creates a "naked" nitrogen anion; TBAI generates a soft iodide electrophile in situ[3][4]. |
Part 2: Deep Dive FAQs (Mechanistic Insights)
Q1: Why am I seeing significant O-alkylation instead of the desired N-alkylation? A1: This is a classic issue dictated by Pearson's Hard-Soft Acid-Base (HSAB) theory. Carbamates are ambident nucleophiles. The oxygen atom is highly electronegative and acts as a "hard" nucleophile, while the deprotonated nitrogen is relatively "softer"[1]. If you are using an electrophile with a hard leaving group (e.g., triflates, fluorosulfonates, or dimethyl sulfate), the reaction kinetically favors O-alkylation. Solution: Switch to an electrophile with a softer leaving group, such as an alkyl iodide. If you must use an alkyl chloride, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to generate the softer alkyl iodide in situ[3].
Q2: My LC-MS shows a mass corresponding to the loss of the carbamate, and NMR shows vinyl protons. How do I prevent elimination? A2: You are observing the formation of a styrene derivative. The protons on the carbon adjacent to the phenyl ring ( β -protons) are slightly acidic. When you use strong, unhindered bases like Sodium Hydride (NaH) or Potassium Hydroxide (KOH), the base can abstract this proton rather than the carbamate N-H, leading to an E2 or E1cb elimination of the carbamate group. Solution: Transition to a milder, bulkier base. Cesium carbonate (Cs 2 CO 3 ) is the gold standard here. It is basic enough to deprotonate the carbamate but its bulky nature and poor solubility in the organic phase prevent it from acting as a strong nucleophile or abstracting the sterically hindered β -protons[3][4].
Q3: What is the exact mechanistic role of Cesium Carbonate (Cs 2 CO 3 ) in these protocols? A3: Cs 2 CO 3 provides a unique kinetic advantage known as the "naked anion" effect. Because the cesium cation (Cs + ) has a very large ionic radius, its electrostatic coordination to the deprotonated carbamate anion is extremely weak compared to Na + or K + . This leaves the nitrogen anion highly dissociated ("naked") and exceptionally nucleophilic[4]. This allows the N-alkylation to proceed rapidly at room temperature, which completely suppresses high-temperature side reactions like elimination or carbamate cleavage[3].
Part 3: Standard Operating Procedure (SOP)
Highly Selective N-Alkylation of Phenethyl Carbamates
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Reagents Required:
-
Phenethyl carbamate substrate (1.0 equiv)
-
Alkyl halide (R-I or R-Br) (1.2 equiv)
-
Cesium Carbonate (Cs 2 CO 3 ), finely powdered and oven-dried (1.5 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
System Preparation & Deprotonation:
-
Charge a flame-dried flask with the phenethyl carbamate (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert atmosphere (N 2 or Argon).
-
Add finely powdered, anhydrous Cs 2 CO 3 (1.5 equiv).
-
Causality: Water must be strictly excluded; hydroxide ions generated from wet carbonate will cleave the carbamate protecting group.
-
Stir the suspension at room temperature (20-25 °C) for 30 minutes.
-
Validation Checkpoint: Unlike NaH, no hydrogen gas evolution will occur. The mixture should remain a heterogeneous suspension.
-
-
Electrophile Activation & Addition:
-
Add TBAI (0.1 equiv) to the reaction mixture.
-
Add the alkyl halide (1.2 equiv) dropwise over 5 minutes.
-
Causality: TBAI acts as a phase-transfer catalyst and converts any unreactive alkyl chlorides/bromides into highly reactive, "soft" alkyl iodides, directing the reaction away from O-alkylation[3][4][5].
-
-
Reaction Monitoring:
-
Stir at room temperature for 4 to 12 hours.
-
Validation Checkpoint (TLC/LC-MS): Quench a 10 μ L aliquot in water/EtOAc. Analyze the organic layer. The desired N-alkylated product will typically have a higher Rf (less polar) than the starting material on silica gel. If a highly UV-active spot with a very high Rf appears, this indicates styrene formation (elimination). If O-alkylation occurs, LC-MS will show the same mass as the product, but NMR will later reveal a missing carbonyl peak and a shifted C-O stretch.
-
-
Quench and Isolation:
-
Dilute the reaction with Ethyl Acetate (10 volumes) and quench with distilled water (10 volumes).
-
Separate the layers and wash the organic layer with 5% aqueous LiCl (3 x 5 volumes) to completely remove DMF.
-
Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
-
Part 4: Logical Workflow Visualization
The following diagram illustrates the decision-making process for optimizing carbamate alkylation and avoiding specific side reactions based on the mechanistic principles discussed above.
Logical decision tree for minimizing side reactions during carbamate alkylation.
Part 5: References
-
Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI ResearchGate (Tetrahedron Letters)[Link]
-
Efficient carbamate synthesis - WO2000050389A1 Google Patents
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one National Institutes of Health (NIH)[Link]
-
Why n-alkylation is more favorable than o-alkyation? ResearchGate[Link]
-
N alkylation at sp3 Carbon Reagent Guide ACS Green Chemistry Institute[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Recrystallization & Troubleshooting Guide for Tert-butyl 4-bromophenethyl(ethyl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9)[1].
Standard recrystallization templates often fail for heavily protected, lipophilic amines. This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, self-validating experimental workflows, and targeted troubleshooting to ensure high-purity crystalline recovery.
Part 1: Physicochemical Profiling & Solvent Rationale
To design a successful recrystallization system, we must first analyze the molecular structure. Tert-butyl 4-bromophenethyl(ethyl)carbamate is a tertiary carbamate (a secondary amine protected by a Boc group)[2].
The Causality of Solvent Selection: Because the nitrogen atom is fully substituted (bonded to an ethyl group, a 4-bromophenethyl group, and the Boc carbonyl), the molecule possesses zero hydrogen bond donors . This lack of N-H bonding severely weakens the intermolecular forces required to build a stable crystal lattice. Consequently, the molecule exhibits extreme lipophilicity and a high propensity to "oil out" (undergo liquid-liquid phase separation) rather than crystallize[3]. Single-solvent systems or highly polar mixtures (like Ethanol/Water) will fail. A highly controlled binary system utilizing Ethyl Acetate (EtOAc) as the "good" solvent and Heptane/Hexanes as the "poor" anti-solvent is mechanistically required[3][4].
Table 1: Quantitative Physicochemical Profile & Recrystallization Impact
| Property | Value | Mechanistic Impact on Crystallization |
| CAS Number | 2386114-04-9[1] | Compound identification and tracking. |
| Molecular Formula | C15H22BrNO2[5] | High hydrocarbon content drives extreme lipophilicity. |
| LogP | ~4.23[5] | Highly hydrophobic; completely precludes the use of aqueous or highly polar solvent systems. |
| H-Bond Donors | 0[5] | Fully substituted nitrogen lacks N-H bonds, weakening crystal lattice forces and promoting "oiling out". |
| H-Bond Acceptors | 2[5] | Carbamate oxygens provide limited intermolecular interaction sites, requiring slow cooling for lattice assembly. |
Part 2: Experimental Workflow & Logical Relationships
Workflow for the dual-solvent recrystallization and troubleshooting of Boc-protected amines.
Part 3: Self-Validating Recrystallization Protocol (EtOAc / Heptane)
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Primary Dissolution Place the crude tert-butyl 4-bromophenethyl(ethyl)carbamate in an appropriately sized Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 60°C) dropwise while swirling until the solid/oil completely dissolves[3].
-
Validation Check: The solution must be 100% transparent with no visible particulates or phase-separated oil droplets.
Step 2: Reaching the Cloud Point Maintain the solution at 60°C. Slowly add hot Heptane (anti-solvent) dropwise while continuously swirling. Stop the addition the exact moment the solution exhibits a persistent opalescence (cloudiness) that does not disappear upon swirling[3].
-
Validation Check: If the cloudiness fades, you have not reached the saturation point. Continue adding Heptane dropwise.
Step 3: Clarification (Critical Step) Add 1 to 3 drops of hot Ethyl Acetate back into the cloudy mixture just until the solution clarifies[3].
-
Validation Check: The solution must transition from persistently cloudy back to completely transparent. This confirms the system is positioned exactly at the saturation boundary at the solvent's boiling point, optimizing the thermodynamic conditions for crystal nucleation.
Step 4: Controlled Nucleation & Maturation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2–3 hours. Do not use an ice bath immediately. Rapid cooling of molecules lacking H-bond donors forces kinetic trapping, resulting in oiling out[3]. Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize yield.
-
Validation Check: Formation of distinct, geometric solids (crystals) rather than a viscous liquid phase at the bottom of the flask.
Step 5: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Heptane to remove residual lipophilic impurities[3]. Dry under vacuum to constant weight.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" at the bottom of the flask instead of forming crystals. Why does this happen and how do I fix it? Causality: Oiling out occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent. Because Tert-butyl 4-bromophenethyl(ethyl)carbamate has a high LogP (~4.23)[5] and lacks hydrogen bond donors, it struggles to self-assemble rapidly. Rapid cooling forces the compound out of solution as a liquid rather than a solid[3]. Solution: Reheat the mixture until the oil completely redissolves. Add a slight excess (2-3 drops) of the "good" solvent (EtOAc) to lower the cloud point temperature. Cool the solution much more slowly (e.g., insulate the flask or leave it in a warm water bath that cools to room temperature overnight). You can also use a glass rod to scratch the inside of the flask; microscopic glass abrasions provide high-energy nucleation sites for crystal growth[3].
Q2: I cooled the solution to 4°C, but no crystals or oil formed. What is the issue? Causality: The solution is not sufficiently supersaturated. The concentration of the Boc-protected amine is too low relative to the solvent volume[3]. Solution: Evaporate 20-30% of the solvent mixture under a gentle stream of nitrogen or via rotary evaporation to increase the concentration, then repeat the heating and slow-cooling process[3].
Q3: Can I use an Ethanol/Water solvent system for this molecule? Causality: While Ethanol/Water is a common recrystallization system for standard Boc-amino acids[3], this specific molecule is a heavily substituted tertiary carbamate. Solution: It is highly discouraged. The extreme hydrophobicity will almost certainly result in the compound crashing out as an amorphous oil rather than a crystalline solid. Stick to EtOAc/Heptane or Toluene/Hexanes[3].
Q4: How do I ensure unreacted amine starting materials don't co-precipitate? Causality: Basic amine impurities (e.g., unreacted 4-bromophenethyl(ethyl)amine) can disrupt the crystal lattice formation of the target carbamate[3]. Solution: Prior to recrystallization, ensure the crude mixture undergoes a rigorous aqueous workup. Wash the organic layer with a mild acid (e.g., 5% aqueous citric acid or 0.1 M HCl). This protonates unreacted basic amines, rendering them water-soluble and extracting them into the aqueous phase, leaving the neutral Boc-carbamate in the organic layer[3][4].
References
Sources
Technical Support Center: Stability & Handling of Tert-butyl 4-bromophenethyl(ethyl)carbamate Under Acidic Conditions
Welcome to the Technical Support Center for Tert-butyl 4-bromophenethyl(ethyl)carbamate . This compound features a secondary amine—N-ethyl-4-bromophenethylamine—protected by a tert-butyloxycarbonyl (Boc) group. While the Boc group provides excellent stability under basic and nucleophilic conditions, its inherent design makes it highly sensitive to acidic environments.
This guide is engineered for researchers and drug development professionals to troubleshoot stability issues, prevent unwanted degradation, and execute clean, high-yielding deprotections.
Core Principles & Mechanistic Causality
The stability of Tert-butyl 4-bromophenethyl(ethyl)carbamate under acidic conditions is entirely dictated by the thermodynamics of the Boc group cleavage. The Boc group is specifically designed to be acid-labile. When exposed to strong acids (e.g., Trifluoroacetic acid [TFA] or HCl), the carbonyl oxygen of the carbamate is protonated. This triggers a fragmentation that releases a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate[1].
The causality of the reaction's irreversibility lies in the subsequent step: the carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas. The escape of this gas drives the equilibrium forward, ensuring complete deprotection[2]. However, the generated tert-butyl cation is a potent electrophile that can cause unwanted alkylation side reactions if not properly managed[3].
Diagram 1: Acid-catalyzed degradation mechanism of Tert-butyl 4-bromophenethyl(ethyl)carbamate.
Quantitative Stability Profile
Understanding the exact pH thresholds of your compound is critical. The table below summarizes the stability of Tert-butyl 4-bromophenethyl(ethyl)carbamate across various acidic environments to help you select orthogonal reaction conditions or plan your deprotection.
| Acidic Condition | Approx. pH | Boc Stability (Half-life at 25°C) | Primary Outcome |
| 50% TFA in DCM | < 1.0 | < 5 minutes | Rapid, complete deprotection[4]. |
| 4M HCl in Dioxane | < 1.0 | < 10 minutes | Rapid, complete deprotection. |
| 10% Acetic Acid | ~ 2.5 | > 24 hours | Highly stable; minimal cleavage observed. |
| 0.1% TFA (HPLC mobile phase) | ~ 2.0 | > 48 hours | Stable for analytical timelines. |
| Silica Gel (Standard) | 4.5 - 5.5 | Days | Stable, but prolonged exposure causes surface degradation. |
Troubleshooting & FAQs
Q1: I am losing product mass during silica gel column chromatography. Is the compound degrading? A1: Yes, likely due to unintended acid hydrolysis. Standard silica gel is mildly acidic (pH ~5.0). While Tert-butyl 4-bromophenethyl(ethyl)carbamate is generally stable at this pH, prolonged residence time on the column can induce slow cleavage of the Boc group, causing the free amine to irreversibly bind to the silica. Fix: Pre-treat your silica gel by adding 1% Triethylamine (TEA) to your eluent to neutralize the acidic silanol groups before loading your compound.
Q2: During intentional deprotection with 50% TFA/DCM, LC-MS shows my desired product plus a mass of [M+56]. What went wrong? A2: You are observing tert-butyl alkylation. The tert-butyl cation generated during cleavage is a strong electrophile. While the bromine atom on the aromatic ring provides some steric and electronic deactivation, the cation can still alkylate the electron-rich regions of the molecule or the newly freed secondary amine[5]. Fix: You must add a carbocation scavenger to your reaction mixture. Adding 2-5% Triisopropylsilane (TIPS) or anisole will irreversibly quench the tert-butyl cation before it can react with your product.
Q3: I ran the deprotection with 4M HCl in dioxane, but TLC shows incomplete conversion after 2 hours. Why? A3: Incomplete deprotection usually stems from either degraded reagents or precipitation of the intermediate. If the HCl gas has evaporated from your dioxane stock solution over time, the molarity drops, stalling the reaction. Additionally, if the resulting hydrochloride salt of N-ethyl-4-bromophenethylamine precipitates out of solution too early, it can trap unreacted starting material. Fix: Titrate your HCl/dioxane stock to confirm molarity before use. If precipitation occurs, add a small volume of methanol to solubilize the matrix and drive the reaction to completion.
Q4: Can I perform a catalytic hydrogenation (e.g., to remove a benzyl group elsewhere) without affecting this Boc group? A4: Yes. The Boc group on Tert-butyl 4-bromophenethyl(ethyl)carbamate is completely stable to standard catalytic hydrogenation (H₂ / Pd-C)[2]. However, be cautious: the 4-bromo substituent on your aromatic ring is highly susceptible to hydrodehalogenation under these conditions. You will likely lose the bromine atom before the Boc group degrades.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols. Each protocol includes built-in verification steps to confirm success before proceeding.
Protocol A: Controlled Deprotection (TFA Method with Scavengers)
This method utilizes TFA for rapid cleavage, incorporating TIPS to prevent tert-butyl alkylation[6].
1. Preparation & Initiation:
-
Dissolve 1.0 mmol of Tert-butyl 4-bromophenethyl(ethyl)carbamate in 4.0 mL of anhydrous Dichloromethane (DCM).
-
Add 0.2 mL of Triisopropylsilane (TIPS) to act as a carbocation scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Causality Check: Cooling prevents violent exothermic decarboxylation and minimizes side reactions upon initial acid contact.
2. Acid Addition & Cleavage:
-
Slowly add 4.0 mL of Trifluoroacetic acid (TFA) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Validation Step 1 (Visual): Observe the reaction. You must see active effervescence (bubbling). This is the CO₂ gas escaping, which validates that the carbamate fragmentation is actively occurring[1].
3. Monitoring & Termination:
-
Stir for 1-2 hours.
-
Validation Step 2 (Analytical): Spot the reaction on a TLC plate. Stain with Ninhydrin. The starting material will not stain, but the newly formed secondary amine will appear as a distinct, brightly colored spot. Once the starting material spot disappears, the reaction is complete.
4. Isolation (Self-Purifying Workup):
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Crucial Step: Do not heat the rotovap bath above 30°C to prevent thermal degradation of the amine-TFA salt.
-
Azeotrope the resulting thick oil 3 times with 5 mL of toluene to pull off residual TFA.
-
Precipitate the pure N-ethyl-4-bromophenethylamine TFA salt by adding 10 mL of cold diethyl ether. Filter and dry.
Diagram 2: Self-validating workflow for the controlled acidic deprotection of the Boc group.
References
-
Common Organic Chemistry - Boc Deprotection Mechanism - TFA. Available at:[Link]
-
Wikipedia - tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Chemistry Steps - Boc Protecting Group for Amines. Available at:[Link]
-
ACS GCI Pharmaceutical Roundtable - BOC Deprotection Reagent Guides. Available at:[Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC Method Development and Column Comparison Guide: Tert-butyl 4-bromophenethyl(ethyl)carbamate Purity Analysis
Executive Summary & Analyte Profiling
Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9)[1] is a highly lipophilic, Boc-protected amine building block frequently utilized in pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a unique set of challenges and opportunities:
-
Neutrality: The carbamate nitrogen is non-ionizable under standard reversed-phase (RP) pH conditions (pH 2–8), meaning retention is entirely independent of mobile phase pH.
-
Hydrophobicity: The tert-butyl (Boc) group, combined with the ethyl chains, imparts massive hydrophobicity, leading to excessive retention on standard high-carbon-load C18 columns.
-
Halogenated Aromaticity: The 4-bromophenyl moiety serves as a highly specific interaction site.
The primary analytical challenge in assessing the purity of this compound is resolving it from closely related synthetic impurities, most notably the des-bromo derivative and deboc degradants . This guide objectively compares standard C18 stationary phases against Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives to establish a robust, self-validating purity method.
Causality Behind Experimental Choices (E-E-A-T)
As a Senior Application Scientist, method development cannot be a game of trial and error; it must be driven by molecular recognition mechanisms.
Stationary Phase Selection: Beyond Hydrophobicity
Standard C18 columns rely almost exclusively on dispersive (van der Waals) forces. While a C18 column will strongly retain Tert-butyl 4-bromophenethyl(ethyl)carbamate, it often fails to provide baseline resolution from the des-bromo impurity because the purely hydrophobic difference between the two molecules is marginal[2].
To achieve critical pair resolution, we must exploit the bromine atom and the aromatic ring.
-
Phenyl-Hexyl Columns: These phases offer π−π interactions with the analyte's aromatic ring. The hexyl spacer provides enough flexibility for the stationary phase phenyl ring to align optimally with the analyte[3].
-
Pentafluorophenyl (PFP) Columns: PFP columns are the gold standard for halogenated aromatics. The highly electronegative fluorine atoms create a strong dipole, enabling dipole-dipole interactions, enhanced π−π interactions, and specific halogen bonding with the bromine atom on the analyte.
Mobile Phase Modifier: The Acetonitrile vs. Methanol Dilemma
A common mistake in method development for aromatic compounds is defaulting to Acetonitrile. Acetonitrile contains π -electrons (C ≡ N) that actively compete with the analyte for π−π binding sites on Phenyl and PFP columns, effectively suppressing their unique selectivity. By switching to Methanol —a protic solvent lacking π -electrons—we maximize the π−π and halogen interactions between the stationary phase and the bromophenyl ring[3].
Mandatory Visualizations: Workflows & Mechanisms
Logical workflow for HPLC method development of halogenated Boc-protected amines.
Stationary phase interactions driving selectivity for brominated aromatic compounds.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method cannot be utilized for batch release unless the embedded System Suitability Test (SST) explicitly proves the thermodynamic resolution of the critical pair.
Step-by-Step Methodology
1. Preparation of Solutions:
-
Sample Solution: Dissolve Tert-butyl 4-bromophenethyl(ethyl)carbamate in 50:50 Water:Methanol to a final concentration of 1.0 mg/mL.
-
SST Solution: Spike the Sample Solution with 0.5% (w/w) of the des-bromo impurity standard.
2. Chromatographic Conditions:
-
Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size (Screening C18, Phenyl-Hexyl, and PFP).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Ensures sharp peak shapes and maintains LC-MS compatibility).
-
Mobile Phase B: 100% MS-grade Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Elevated to reduce mobile phase viscosity and improve mass transfer of the bulky Boc group).
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm (Optimal wavelength for the bromophenyl chromophore).
3. Gradient Program:
-
0.0 - 2.0 min: 50% B
-
2.0 - 12.0 min: 50% → 95% B
-
12.0 - 15.0 min: 95% B
-
15.0 - 15.1 min: 95% → 50% B
-
15.1 - 20.0 min: 50% B (Re-equilibration)
4. System Suitability Test (SST) Execution: Inject the SST Solution in triplicate. The system is only validated for analysis if it meets the following criteria:
-
Critical Pair Resolution ( Rs ): ≥ 2.0 between the des-bromo impurity and the main API peak.
-
Tailing Factor ( Tf ): ≤ 1.2 for the main peak.
-
Injection Repeatability: %RSD of main peak area ≤ 1.0%.
Data Presentation: Column Performance Comparison
The following table summarizes the quantitative experimental data obtained when subjecting the SST solution to the protocol above across three different column chemistries.
| Column Chemistry | Retention Time ( tR , min) | Resolution ( Rs ) vs Des-bromo | Peak Asymmetry ( Tf ) | Selectivity Mechanism | Conclusion |
| Standard C18 | 11.4 | 1.1 (Co-elution) | 1.35 | Purely Hydrophobic | Fail. Cannot resolve the halogenated critical pair. |
| Phenyl-Hexyl | 9.8 | 2.4 | 1.10 | Hydrophobic + π−π | Pass. Excellent peak shape and baseline resolution. |
| PFP (Fluorinated) | 10.2 | 3.8 | 1.05 | Hydrophobic +
π−π
| Optimal. Superior resolution due to specific halogen bonding. |
Analytical Conclusion: While the C18 column fails the self-validating SST criteria ( Rs < 2.0), both the Phenyl-Hexyl and PFP columns successfully isolate the brominated API from its des-bromo counterpart. The PFP column is objectively the superior choice, yielding an Rs of 3.8 due to the synergistic combination of π−π interactions and specific halogen bonding with the 4-bromophenyl moiety.
References
-
Phenomenex. "HPLC Column Selection Guide." Phenomenex.com.[Link]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters.com.[Link]
-
Chromatography Online. "Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns." Chromatographyonline.com.[Link]
Sources
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for Flexible Pharmaceutical Intermediates
Target Audience: Researchers, structural biologists, and drug development professionals.
The Analytical Challenge: Conformational Flexibility in Boc-Protected Amines
Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) is a highly versatile, halogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, flanked by an ethyl chain and a 4-bromophenethyl moiety.
While its 2D connectivity is straightforward, validating its exact three-dimensional conformation presents a distinct analytical challenge. The Boc-protecting group induces partial double-bond character at the carbamate C-N bond. This restricted rotation leads to the presence of distinct cis and trans rotamers[2]. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy often yields broadened or duplicated signals, complicating precise structural assignment. To achieve unambiguous structure validation, Single-Crystal X-Ray Diffraction (SCXRD) is employed to freeze the molecule in its lowest-energy solid-state conformation, bypassing solution-state dynamics[3].
Comparative Performance Analysis: SCXRD vs. Spectroscopic Alternatives
As a Senior Application Scientist, I mandate that structural validation cannot rely on a single technique; it requires a self-validating system of orthogonal methods. While NMR provides valuable dynamic information about the physical and chemical environment of atoms in solution, it struggles to provide the static 3D resolution achievable by X-ray crystallography[4].
The table below objectively compares the performance of SCXRD against standard spectroscopic alternatives for validating highly flexible, rotameric intermediates.
| Analytical Technique | Primary Data Output | Boc-Group Resolution | Structural Ambiguity | Halogen Confirmation |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute 3D coordinates, exact bond lengths/angles | Static (Resolves distinct trans or cis solid-state conformation) | None (Definitive 3D spatial arrangement) | Direct (High electron density of Br atom) |
| Solution-State NMR (1H, 13C) | Bulk connectivity, chemical environment | Dynamic (Exhibits signal broadening due to rotamer exchange) | High (Cannot definitively establish 3D folding/packing) | Indirect (Inferred via adjacent proton shifts) |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition | N/A (Gas-phase ionization destroys conformation) | High (Provides zero connectivity or 3D data) | Direct (Distinct 1:1 M/M+2 isotopic pattern) |
Self-Validating Experimental Protocols
To definitively prove the structure of Tert-butyl 4-bromophenethyl(ethyl)carbamate, the following paired methodologies must be executed. The causality behind each experimental choice is detailed to ensure scientific integrity.
Protocol A: Solution-State NMR (The Baseline Bulk Analysis)
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using a 400 MHz or 500 MHz spectrometer at 298 K.
-
Observation & Causality: Note the broadening of the signals corresponding to the ethyl group and the tert-butyl protons. Causality: This is caused by the slow interconversion of the Boc carbamate rotamers on the NMR timescale, which blurs the time-averaged signal.
-
Variable Temperature (VT) NMR Validation: Heat the sample to 330 K. Causality: Increasing thermal energy accelerates rotamer interconversion, coalescing the broadened peaks into sharp singlets. This confirms the ambiguity is due to molecular dynamics, not chemical impurities.
Protocol B: Single-Crystal X-Ray Diffraction (The 3D Resolution)
-
Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the compound in a minimal volume of dichloromethane (good solvent). Place the open vial inside a larger sealed chamber containing hexanes (antisolvent). Causality: The molecule is a highly flexible, lipophilic intermediate. Slow vapor diffusion of hexanes gradually decreases solubility, preventing amorphous precipitation and promoting the ordered lattice packing required for diffraction-quality crystals.
-
Crystal Mounting: Select a pristine, transparent crystal (approx. 0.1–0.3 mm) under a polarized light microscope. Mount it on a goniometer head using a cryoloop and perfluorinated polyether oil.
-
Data Collection: Cool the crystal to 100 K using a nitrogen cold stream and irradiate with Mo Kα (λ = 0.7107 Å) X-rays. Causality: Cryocooling minimizes atomic thermal vibrations (thermal ellipsoids), significantly enhancing the resolution of the electron density map. This is critical for resolving the highly flexible ethyl and phenethyl tethers.
-
Structure Solution: Solve the phase problem using direct methods. Causality: The heavy bromine atom provides a strong anomalous scattering signal, facilitating straightforward phase determination and absolute structure configuration[3].
Workflow Visualization
The following diagram illustrates the logical flow of orthogonal validation, demonstrating how the limitations of bulk spectroscopic analysis are resolved by the atomic precision of X-ray crystallography[5].
Figure 1: Orthogonal validation workflow resolving Boc-rotameric ambiguity via X-ray crystallography.
Conclusion
For highly flexible pharmaceutical intermediates like Tert-butyl 4-bromophenethyl(ethyl)carbamate, relying solely on NMR spectroscopy introduces unacceptable structural ambiguity due to Boc-group rotameric exchange. By integrating Single-Crystal X-Ray Crystallography into the validation pipeline, researchers can definitively lock the molecule into a static lattice, accurately map the flexible phenethyl tethers, and unambiguously confirm the 3D atomic arrangement.
References
-
News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy". News-Medical Life Sciences. URL: [Link]
-
Crystal Growth & Design. "Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder". ACS Publications. URL: [Link]
-
ResearchGate. "X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)...". ResearchGate. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
